molecular formula C12H15N B1595336 N,N-Diallylaniline CAS No. 6247-00-3

N,N-Diallylaniline

Cat. No. B1595336
CAS RN: 6247-00-3
M. Wt: 173.25 g/mol
InChI Key: CJIPLMHXHKPZGM-UHFFFAOYSA-N
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Description

N,N-Diallylaniline is a chemical compound with the molecular formula C12H15N . It is an important class of compounds which are precursors of nitrogen heterocycles, such as lactams, pyrroles, indoles, and quinolines .


Synthesis Analysis

N,N-Diallylanilines can be synthesized by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature . This reaction gives N,N-diallylanilines in good yield. Hydrotalcites (HTs) are mild and efficient catalysts, which can be easily recovered and reused .


Molecular Structure Analysis

The molecular structure of N,N-Diallylaniline consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 173.120453 Da .


Chemical Reactions Analysis

N,N-Diallylanilines are precursors of nitrogen heterocycles, such as lactams, pyrroles, indoles, and quinolines . They are involved in C–H functionalization approach to N-alkylindoles proceeding via a double, site-selective C (sp3)–H/C (sp2)–H [4 + 1] annulation .


Physical And Chemical Properties Analysis

The molecular weight of N,N-Diallylaniline is 173.25 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donor count and has one hydrogen bond acceptor count .

Scientific Research Applications

Conversion to Quinolines

N,N-Diallylaniline has been shown to undergo cobalt-carbonyl catalyzed rearrangement to form quinolines. This process includes the use of diallylanilines as allyl transfer reagents for converting benzaldimines into quinolines, with specific substitution in the 2- and 3-positions of the quinoline structure. This chemical transformation is significant in organic synthesis and the development of complex organic compounds (Jacob & Jones, 2002).

Copolymerization with Acrylamide

In polymer science, N,N-diallylaniline has been utilized for the preparation of homopolymers and for copolymerization with acrylamide. This process involves the synthesis of functionalized N,N-diallylaniline monomers, leading to the formation of copolymers with varied incorporation rates. These copolymers have potential applications in materials science (Hocking, Syme, Axelson, & Michaelian, 1990).

Formation of Metal Complexes

N,N-Diallylaniline forms complexes with Pt(II), exhibiting unique coordination through nitrogen atoms and double bonds. These complexes are involved in the isomerization and cyclization of ligands, yielding compounds like tetrahydro-pyrrolo indoles. Such metal complexes have implications in catalysis and organometallic chemistry (Aresta & Greco, 1979).

Synthesis of Nitrogen Heterocycles

N,N-Diallylaniline derivatives are used in the synthesis of tricyclic and tetracyclic nitrogen heterocycles. This synthesis involves complex reactions like alkene aminopalladation and carbopalladation, leading to the formation of molecules with multiple stereocenters. Such syntheses are pivotal in developing pharmacologically active compounds (Schultz & Wolfe, 2010).

Mechanistic Studies in Organic Chemistry

Studies have investigated the cobalt-catalyzed conversion of diallylanilines to quinolines, focusing on the reaction mechanisms involving C-N and C-H activations. These studies provide insights into regioselectivity, electronic effects, and solvent influences on such reactions, contributing to a deeper understanding of organic reaction mechanisms (Li & Jones, 2007).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

N,N-bis(prop-2-enyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPLMHXHKPZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211506
Record name Aniline, N,N-diallyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallylaniline

CAS RN

6247-00-3
Record name N,N-Diallylaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diallylaniline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N,N-diallyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIALLYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of aniline (5.62 g, 60.36 mmol) in EtOH (200 ml) and water (50 ml) was added allyl bromide (17.33 g, 143.3 mmol) in one portion followed by solid Na2CO3 (6.69 g, 62.5 mmol). The yellow mixture was then heated under reflux for 17 h, left to cool to room temperature (19° C.) and the EtOH was removed under reduced pressure. The aqueous residue was extracted with Et2O (5×200 ml) and the combined organics were washed with brine (3×200 ml) and dried (Na2SO4). The solvent was removed under reduced pressure to give a brown oil that was distilled over KOH pellets to give the title compound (7.81 g, 75%) as a pale yellow oil.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
17.33 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
M Aresta, R Greco - Synthesis and Reactivity in Inorganic and …, 1979 - Taylor & Francis
N,N-diallylaniline (nna) and 2,6-diallylaniline (2,6aa) form complexes with Pt(II) of the formula PtCl 2 (nna) and PtCl 2 (2,6aa). In the first complex the ligand is co-ordinated through the …
Number of citations: 12 www.tandfonline.com
T Wang, L Liu, S Grimme, CG Daniliuc… - Chemistry–An Asian …, 2016 - Wiley Online Library
Twofold hydroboration of N,N‐diallylaniline with the C 6 F 5 BH 2 ⋅SMe 2 reagent gave the respective hetero‐bicyclo[3.3.0]octane and hetero‐methylbicyclo[3.2.0]heptane compounds …
Number of citations: 1 onlinelibrary.wiley.com
MB Hocking, DT Syme, DE Axelson… - Journal of Polymer …, 1990 - Wiley Online Library
N,N‐diallylaniline monomer was prepared in good yields, for use in preparation of homopolymer and for copolymerization with acrylamide. Functionalized N,N‐diallylaniline monomer, …
Number of citations: 5 onlinelibrary.wiley.com
WF Bailey, MW Carson - Tetrahedron letters, 1997 - Elsevier
Regioselective ortho-lithiation of either 2-fluoro- (2) or 3-fluoro-N,N-diallylaniline (3) initiates an anionic cascade leading to an N-allyl-3,4-disubstituted indoline. The transformation …
Number of citations: 33 www.sciencedirect.com
SH Hong, DP Sanders, CW Lee… - Journal of the American …, 2005 - ACS Publications
1,4-Benzoquinones have been found to prevent olefin isomerization of a number of allylic ethers and long-chain aliphatic alkenes during ruthenium-catalyzed olefin metathesis reactions…
Number of citations: 788 pubs.acs.org
LR Heeb, KS Peters - The Journal of Physical Chemistry A, 2006 - ACS Publications
The dynamics of proton transfer within the triplet contact radical ion pair of a variety of substituted benzophenones with N,N-diethylaniline, N,N-dimethyl-p-toluinide, and N,N-…
Number of citations: 19 pubs.acs.org
T Mao, W Li, XX Liu, H Wang, WY Han… - Advanced Synthesis …, 2023 - Wiley Online Library
We presented a cascade transformation of N, N‐diallylamines and fluoroalkyl iodides into various functionalized fluoroalkylated pyrrolidines through a visible light‐induced synthetic …
Number of citations: 2 onlinelibrary.wiley.com
FC Sequeira, MT Bovino, AJ Chipre, SR Chemler - Synthesis, 2012 - thieme-connect.com
(S)-5-Fluoro-2-(2,2,6,6-tetramethylpiperidin-1-yloxymethyl)-1-tosylindoline, a 2-methyleneoxy-substituted chiral indoline, was synthesized on multigram scale using an efficient copper-…
Number of citations: 30 www.thieme-connect.com
CS Cho, B Ho Oh, SC Shim… - Journal of Heterocyclic …, 2000 - Wiley Online Library
Anilines react with N‐allylic compounds such as triallylamine and N,N‐diallylaniline in dioxane in the presence of a catalytic amount of ruthenium(III) chloride hydrate and bis(…
Number of citations: 22 onlinelibrary.wiley.com

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